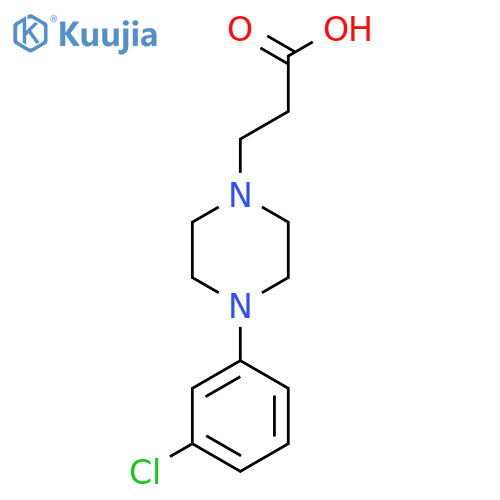Cas no 117017-83-1 (3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid)

117017-83-1 structure
商品名:3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid
3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid 化学的及び物理的性質
名前と識別子
-
- 3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid
- 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid
- 3-[4-(3-chlorophenyl)piperazinyl]propanoic acid
- NSC111199
- HMS1699N21
- SBB012138
- ASN 13259336
- ST50317140
- TIMTEC-BB SBB012138
- ASINEX-REAG BAS 13259336
- AKOS000301623
- EN300-378840
- SCHEMBL5009485
- NSC-111199
- 117017-83-1
- AE-641/05538029
- 3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid
-
- インチ: 1S/C13H17ClN2O2/c14-11-2-1-3-12(10-11)16-8-6-15(7-9-16)5-4-13(17)18/h1-3,10H,4-9H2,(H,17,18)
- InChIKey: ZQJISGZTZQMABT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)N1CCN(CCC(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 268.0978555g/mol
- どういたいしつりょう: 268.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 43.8
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 455.0±45.0 °C at 760 mmHg
- フラッシュポイント: 229.0±28.7 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019823-500mg |
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid |
117017-83-1 | 500mg |
2957.0CNY | 2021-07-13 | ||
| Enamine | EN300-378840-0.05g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 0.05g |
$443.0 | 2023-05-29 | ||
| TRC | C610005-5mg |
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]propionic Acid |
117017-83-1 | 5mg |
$ 50.00 | 2022-06-06 | ||
| Enamine | EN300-378840-10.0g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 10g |
$2269.0 | 2023-05-29 | ||
| Enamine | EN300-378840-0.1g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 0.1g |
$464.0 | 2023-05-29 | ||
| Enamine | EN300-378840-2.5g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 2.5g |
$1034.0 | 2023-05-29 | ||
| Enamine | EN300-378840-5.0g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 5g |
$1530.0 | 2023-05-29 | ||
| TRC | C610005-50mg |
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]propionic Acid |
117017-83-1 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C610005-10mg |
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]propionic Acid |
117017-83-1 | 10mg |
$ 65.00 | 2022-06-06 | ||
| Enamine | EN300-378840-0.5g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 0.5g |
$507.0 | 2023-05-29 |
3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
117017-83-1 (3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid) 関連製品
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
